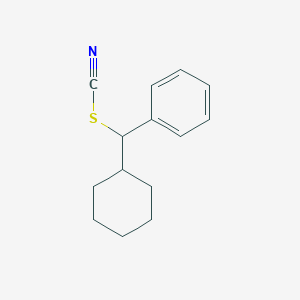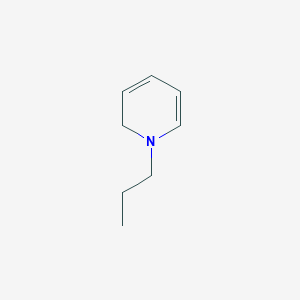![molecular formula C15H8N4OS2 B12630272 2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile CAS No. 918901-56-1](/img/structure/B12630272.png)
2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with furan and thiophene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate nitrile and amine precursors.
Introduction of Furan and Thiophene Groups: These groups can be introduced via nucleophilic substitution reactions, where the furan and thiophene derivatives are reacted with the pyridine ring under suitable conditions.
Final Functionalization: The amino and sulfanyl groups are introduced in the final steps, often through amination and thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and furans.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: The amino and sulfanyl groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones, and furans.
Reduction Products: Amines and reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural diversity.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved often include signal transduction and metabolic pathways, where the compound can act as an inhibitor or activator.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-(furan-2-yl)pyridine-3,5-dicarbonitrile
- 2-Amino-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile
- 4-(Furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile
Uniqueness
What sets 2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile apart is the presence of both furan and thiophene groups, which contribute to its unique electronic properties and reactivity. This dual substitution pattern enhances its potential for diverse applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
918901-56-1 |
|---|---|
Formule moléculaire |
C15H8N4OS2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-amino-4-(furan-2-yl)-6-thiophen-2-ylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H8N4OS2/c16-7-9-13(11-3-1-5-20-11)10(8-17)15(19-14(9)18)22-12-4-2-6-21-12/h1-6H,(H2,18,19) |
Clé InChI |
SQRQDLJYIBEZSK-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=C(C(=NC(=C2C#N)SC3=CC=CS3)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B12630195.png)
![Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]](/img/structure/B12630196.png)
![2-(3,5-Dimethoxyphenoxy)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12630202.png)


![N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12630206.png)
![(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one](/img/structure/B12630211.png)
![3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B12630213.png)
![N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine](/img/structure/B12630214.png)
![6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B12630217.png)
![1-[8-(Triphenylmethoxy)octyl]thymine](/img/structure/B12630219.png)

![2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12630240.png)
![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12630250.png)
